molecular formula C14H17N3O5S B2613279 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448077-34-6

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2613279
CAS No.: 1448077-34-6
M. Wt: 339.37
InChI Key: LGTVMOHFFFERPW-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and an imidazole sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved by reacting catechol with formaldehyde under acidic conditions to form the dioxole ring.

    Attachment of the Hydroxypropyl Group: The benzo[d][1,3]dioxole intermediate is then reacted with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the hydroxypropyl group.

    Formation of the Imidazole Sulfonamide: The final step involves the reaction of the hydroxypropyl-benzo[d][1,3]dioxole intermediate with 1-methylimidazole-4-sulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The benzo[d][1,3]dioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles like bromine or nitronium ions can be used for aromatic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and an imidazole sulfonamide structure. This unique combination imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-17-7-14(15-8-17)23(19,20)16-5-4-11(18)10-2-3-12-13(6-10)22-9-21-12/h2-3,6-8,11,16,18H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTVMOHFFFERPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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